L-Tyrosine-3-13C

Overview

Description

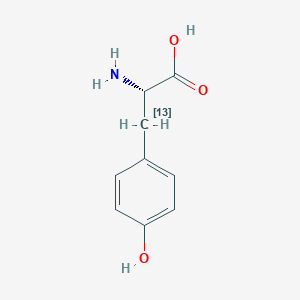

L-Tyrosine is an aromatic amino acid that plays a crucial role in protein synthesis and has several industrial and pharmaceutical applications. It is characterized by the presence of a phenolic hydroxyl group, an α-amino group, and an α-carboxyl group. The specific isotope-labeled compound, L-Tyrosine-3-13C, is synthesized with a carbon-13 isotope at the third carbon position of the aromatic ring, which is useful for metabolic studies and research involving protein synthesis rates .

Synthesis Analysis

The synthesis of L-Tyrosine-3-13C involves the use of carbon-13 labeled carbon monoxide in a palladium-catalyzed carboalkoxylation of aryl halides. This is followed by a diastereoselective alkylation process to introduce the asymmetric carbon corresponding to the 2-position in phenylalanine. The final product, L-Tyrosine-3-13C, is obtained after several steps including ethanolysis, deprotection, hydrogenolysis, and acid hydrolysis, resulting in high optical purity .

Molecular Structure Analysis

The molecular structure of L-Tyrosine has been studied using neutron diffraction techniques, which have allowed for the precise location of all hydrogen atoms. L-Tyrosine crystallizes in the zwitterion form, and its structure is characterized by a three-dimensional network of hydrogen bonds. The bond lengths and valence angles in L-Tyrosine are consistent except for those atoms involved in hydrogen bonds. The conformational angles of the main chain and side chain differ only slightly between L-Tyrosine and its hydrochloride form .

Chemical Reactions Analysis

L-Tyrosine participates in various chemical reactions due to its reactive functional groups. It can be used as a catalyst in the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones under solvent-free conditions, demonstrating its versatility as an organocatalyst . Additionally, L-Tyrosine derivatives are synthesized for use in opioid peptidomimetics, where modifications at the N-terminus can significantly affect the potency of the ligands at opioid receptor subtypes .

Physical and Chemical Properties Analysis

The physical and chemical properties of L-Tyrosine-based compounds have been explored for potential biomaterial applications. Novel biodegradable polyphosphates containing peptide and phosphoester linkages have been synthesized from L-Tyrosine, with their biodegradability expected from the hydrolytic and enzymatic degradability of these linkages. These polymers have been characterized for their chemical structure, molecular weight distribution, and thermal transition characteristics .

Relevant Case Studies

L-Tyrosine has been used in metabolic studies to evaluate a kinetic model for measuring protein synthesis rates by positron emission tomography (PET) in neoplastic and normal tissue. In these studies, L-Tyrosine labeled with carbon-14 was used to track protein incorporation in various tissues, demonstrating its utility in biomedical research . Another study explored the use of carbon-11 labeled L-Tyrosine to assess liver protein synthesis by PET, proposing metabolic models based on the incorporation of radioactivity into different fractions .

Scientific Research Applications

Antibiotic Biosynthesis : L-Tyrosine-3-13C is involved in the biosynthesis of certain antibiotics. For instance, it's incorporated into L-671,329, an echinocandin-type antibiotic produced by Zalerion arboricola. The labeling of this compound has been studied using stable isotope tracer techniques and NMR spectroscopy, providing insights into the origins of some unusual amino acids and the dimethylmyristic acid side chain in these antibiotics (Adefarati et al., 1991).

Biotechnological Production : L-Tyrosine-3-13C plays a significant role in biotechnological applications, particularly in the production of L-tyrosine itself. It is used as a dietary supplement and serves as a precursor for various industrial and pharmaceutical applications. Biotechnological methods, in contrast to chemical production, allow for the production of L-tyrosine from biomass under environmentally friendly conditions (Lütke-Eversloh et al., 2007).

Electronic Structure Studies : The isotope labeling of L-Tyrosine-3-13C has been used to study the electronic structure of tyrosine radicals in frozen solutions. This approach offers precise information on the spin-density distribution and the geometrical structure of tyrosine radicals, which is valuable for understanding various biochemical processes (Hulsebosch et al., 1997).

Enzyme Activity and Interaction : L-Tyrosine-3-13C is useful in studying enzyme activities and interactions. For example, 13C-NMR spectroscopy with selectively labeled L-tyrosine has been employed to estimate the pKa values of specific tyrosine residues in enzymes, providing insights into their structural and functional properties (Kato-Toma et al., 2003).

Metabolic Studies : In metabolic studies, the use of L-Tyrosine-3-13C allows for the examination of amino acid metabolism. It has been used in studies to compare isotopic enrichments and fluxes when different phenylalanine tracers are infused, providing insights into the metabolism of amino acids in humans (Zello et al., 1994).

Mechanism of Action

Target of Action

L-Tyrosine-3-13C, a labeled form of L-Tyrosine, is a non-essential amino acid . It is synthesized from phenylalanine in animals . The primary targets of L-Tyrosine are enzymes involved in various biochemical pathways, including the synthesis of proteins, epinephrine, thyroid hormones, and melanin .

Mode of Action

L-Tyrosine-3-13C interacts with its targets by serving as a substrate for enzymatic reactions. For instance, it can inhibit citrate synthase activity in the posterior cortex . The hydroxylation of tyrosine at the 3-position leads to the formation of 3,4-dihydroxy-L-phenylalanine (L-DOPA), a reaction catalyzed by the tyrosinase activity of polyphenol oxidases .

Biochemical Pathways

L-Tyrosine is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . It serves as a starting point for the production of a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, betalains, salidroside, benzylisoquinoline alkaloids, and so on . Furthermore, tyrosine is used as a substrate to synthesize numerous specialized metabolites in different groups of plants .

Pharmacokinetics

Stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Result of Action

The molecular and cellular effects of L-Tyrosine-3-13C’s action depend on the specific biochemical pathways it is involved in. For instance, it is claimed to act as an effective antidepressant, reduce stress, and combat narcolepsy and chronic fatigue . These claims have been refuted by some studies .

properties

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)(313C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-LDSMRRTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[13CH2][C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480574 | |

| Record name | L-Tyrosine-3-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Tyrosine-3-13C | |

CAS RN |

129077-96-9 | |

| Record name | L-Tyrosine-3-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 129077-96-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

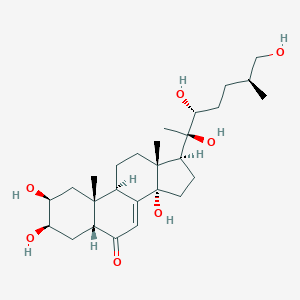

![methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate](/img/structure/B149806.png)

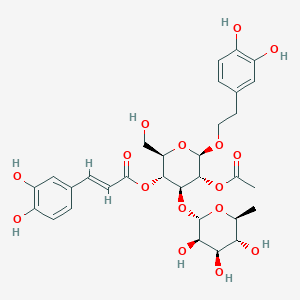

![[(1R,3Ar,5S,6S,8aS)-6,8a-dihydroxy-3a,6-dimethyl-1-propan-2-yl-2,3,4,5,7,8-hexahydro-1H-azulen-5-yl] 3,4,5-trimethoxybenzoate](/img/structure/B149816.png)

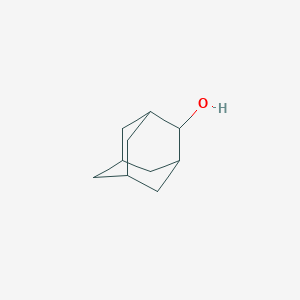

![(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B149823.png)